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Compound of Interest

Compound Name: 4-Amino-2-phenylbutanoic acid

Cat. No.: B085274

Introduction

4-Amino-2-phenylbutanoic acid (also known as a-Phenyl-y-aminobutyric acid or a-Phenyl
GABA\) is a derivative of the inhibitory neurotransmitter y-aminobutyric acid (GABA).[1] Its
structure, featuring a phenyl group at the alpha position to the carboxyl function and a terminal
amino group, presents a unique combination of functionalities that are of interest to
researchers in medicinal chemistry and drug development. The presence of a chiral center at
the C2 position further adds to its molecular complexity and potential for stereospecific
interactions in biological systems.

This technical guide provides a comprehensive overview of the core spectroscopic techniques
used to elucidate and verify the structure of 4-Amino-2-phenylbutanoic acid: Nuclear
Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass
Spectrometry (MS). As experimental spectra for this specific compound (CAS 13080-10-9) are
not readily available in public databases, this document focuses on the foundational principles,
detailed experimental workflows, and expert interpretation of predicted data based on
established chemical principles and spectral data from analogous structures.[1][2] This
approach is designed to equip researchers with the knowledge to acquire, interpret, and
validate data for this molecule and similar chemical entities.

The molecular structure consists of a butanoic acid backbone with a phenyl group substituted
at the C2 position and an amino group at the C4 position. The molecular formula is C10H13NOz,
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and it has a molecular weight of approximately 179.22 g/mol .[1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of
an organic molecule. For 4-Amino-2-phenylbutanoic acid, both *H and 3C NMR are essential
for structural confirmation.

'H NMR Spectroscopy: Elucidating the Proton
Environment

Expertise & Causality: tH NMR provides information on the number of distinct proton
environments, their electronic surroundings, and their proximity to other protons. The choice of
solvent is critical; deuterated dimethyl sulfoxide (DMSO-de) is a suitable choice as it can
solubilize the amino acid structure and has exchangeable proton signals (from the amine and
carboxylic acid) that are often visible, unlike in D20 where they would be replaced by
deuterium. A high-field spectrometer (e.g., 500 MHz or higher) is recommended to resolve the
complex splitting patterns expected in the aliphatic region.

Experimental Protocol: tH NMR Data Acquisition

o Sample Preparation: Dissolve approximately 5-10 mg of 4-Amino-2-phenylbutanoic acid in
~0.7 mL of DMSO-de. Ensure the sample is fully dissolved, using gentle vortexing if
necessary.

¢ Instrument Setup:

o Use a 500 MHz (or higher) NMR spectrometer equipped with a standard broadband
probe.

o Tune and match the probe for *H frequency.

o Shim the magnetic field to achieve optimal homogeneity, using the DMSO-de solvent lock
signal (& = 2.50 ppm).

o Data Acquisition:
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[e]

Acquire a standard 1D proton spectrum.

o

Set a spectral width of approximately 16 ppm, centered around 6 ppm.

[¢]

Use a 30-degree pulse angle to allow for a short relaxation delay (1-2 seconds).

[¢]

Collect 16-32 scans to ensure a good signal-to-noise ratio.

e Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), phase
correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak
of DMSO-ds (& = 2.50 ppm) as the reference.

Workflow for *H NMR Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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